molecular formula C10H8N2 B082174 3-Methyl-1H-indole-2-carbonitrile CAS No. 13006-59-2

3-Methyl-1H-indole-2-carbonitrile

Cat. No.: B082174
CAS No.: 13006-59-2
M. Wt: 156.18 g/mol
InChI Key: XOILSNZVQVLOED-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-2-carbonitrile is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Novel Compounds : A study by Sivakumar, Kanchithalaivan, and Kumar (2013) reported the synthesis of novel 2-(1H-indol-3-yl)-6-(methylamino)-5-nitro-4-aryl-4H-pyran-3-carbonitriles and 6-(methylamino)-4-(aryl)-5-nitro-2-phenyl-4H-pyran-3-carbonitriles. This was achieved through domino one-pot three-component reactions involving 3-(1H-indol-3-yl)-3-oxopropanenitrile or benzoylacetonitrile, aromatic aldehydes, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, suggesting applications in complex organic synthesis (Sivakumar, Kanchithalaivan, & Kumar, 2013).

  • Key Intermediates in Synthesis : Boros, Kaldor, and Turnbull (2011) described the scalable synthesis of 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators. This highlights its importance in the development of therapeutics (Boros, Kaldor, & Turnbull, 2011).

  • Nucleophilic Reactivities of Indoles : A study by Lakhdar et al. (2006) investigated the coupling kinetics of various indoles, including 5-cyanoindole, with a set of reference benzhydryl cations. This research aids in understanding the reactivity and potential applications of indole structures in organic synthesis (Lakhdar et al., 2006).

  • Preparation of Polysubstituted Indole-2-Carbonitriles : Hrizi and Cailler et al. (2021) explored the preparation of polysubstituted indole-2-carbonitriles through cross-coupling reactions, highlighting their potential in creating diverse indole derivatives with various applications (Hrizi, Cailler, Romdhani‐Younes, Carcenac, & Thibonnet, 2021).

  • Crystal Structure Analysis : The study of 2-(7-Methyl-1H-indol-3-yl)acetonitrile by Ge et al. (2011) provided insights into the crystal structure of this compound, which is crucial for understanding its chemical properties and potential applications (Ge, Pan, Xu, & Luo, 2011).

  • N1-Alkylation of Indoles : Loidreau et al. (2012) investigated the condensation of 2-aminoindole-3-carbonitriles with DMF-dialkoxyacetals, leading to indole precursors with potential biological activity. This suggests possible applications in medicinal chemistry (Loidreau et al., 2012).

  • Antimicrobial and Anti-inflammatory Activities : Gadegoni and Manda. (2013) synthesized novel indole derivatives containing oxadiazole and triazole moieties, and evaluated their antimicrobial and anti-inflammatory activities, indicating potential pharmaceutical applications (Gadegoni & Manda, 2013).

  • Progesterone Receptor Modulators : Fensome et al. (2008) explored the synthesis of pyrrole-oxindole progesterone receptor modulators, demonstrating the role of indole derivatives in the development of treatments for female healthcare conditions (Fensome et al., 2008).

Safety and Hazards

The safety information available for “3-Methyl-1H-indole-2-carbonitrile” indicates that it has several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements suggest that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.

Properties

IUPAC Name

3-methyl-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILSNZVQVLOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343938
Record name 3-Methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13006-59-2
Record name 3-Methyl-1H-indole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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